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For researchers and drug development professionals, a comprehensive evaluation of novel

therapeutics against the standard of care is paramount. This guide provides a detailed

comparison of the Bruton's tyrosine kinase (BTK) inhibitor, BMS-986142, and the widely used

disease-modifying antirheumatic drug (DMARD), methotrexate, in preclinical models of arthritis.

While preclinical results showed promise for BMS-986142, it is crucial to note that a

subsequent Phase 2 clinical trial in patients with moderate-to-severe rheumatoid arthritis with

an inadequate response to methotrexate did not meet its primary endpoints, leading to the

discontinuation of its development for this indication.

Executive Summary
BMS-986142, a potent and reversible inhibitor of BTK, demonstrated robust efficacy in murine

models of rheumatoid arthritis, including collagen-induced arthritis (CIA) and collagen antibody-

induced arthritis (CAIA).[1] In these preclinical settings, BMS-986142, both as a monotherapy

and in combination with methotrexate, showed significant reductions in clinical signs of arthritis,

inflammation, and bone resorption.[1][2] Methotrexate, a cornerstone of rheumatoid arthritis

therapy, exerts its anti-inflammatory effects through various mechanisms, including the

inhibition of dihydrofolate reductase and an increase in adenosine levels.[3][4] Despite the

promising preclinical data for BMS-986142, a Phase 2 clinical study (NCT02638948) concluded

that the drug did not demonstrate a significant clinical benefit over placebo in patients who had

an inadequate response to methotrexate.[5][6][7] This guide will delve into the preclinical data

that initially supported the development of BMS-986142 and provide the experimental context

for these findings.
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Mechanism of Action
BMS-986142: Targeting B-cell Signaling
BMS-986142 is a highly selective and reversible inhibitor of Bruton's tyrosine kinase (BTK), a

key enzyme in the signaling pathways of B-cells.[1][8] BTK plays a critical role in B-cell receptor

(BCR) signaling, which is essential for B-cell development, proliferation, and antibody

production.[2] In rheumatoid arthritis, B-cells contribute to the pathology through the production

of autoantibodies and pro-inflammatory cytokines.[2] By inhibiting BTK, BMS-986142 blocks

these downstream signaling events, thereby reducing B-cell activation and its contribution to

the inflammatory cascade.[1] Furthermore, BTK inhibition can also impact other immune cells,

such as monocytes and macrophages, through Fc receptor signaling.[9]
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Methotrexate: A Multifaceted Anti-inflammatory
The mechanism of action of methotrexate in rheumatoid arthritis is complex and not fully

elucidated.[3] It is known to be an antimetabolite that inhibits dihydrofolate reductase (DHFR),

an enzyme involved in folic acid metabolism.[4] This inhibition leads to a reduction in the

synthesis of purines and pyrimidines, which are essential for cell proliferation.[10] However, at

the low doses used for arthritis, its primary anti-inflammatory effects are thought to be mediated

through other pathways.[3] One of the leading hypotheses is the promotion of adenosine

release.[3][10] Methotrexate leads to an intracellular accumulation of AICAR (5-

aminoimidazole-4-carboxamide ribonucleotide), which in turn inhibits adenosine deaminase,

leading to increased extracellular adenosine.[10] Adenosine then binds to its receptors on

various immune cells, exerting potent anti-inflammatory effects.[3]
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Preclinical Efficacy in Arthritis Models
A key preclinical study evaluated the efficacy of BMS-986142 in two well-established mouse

models of rheumatoid arthritis: collagen-induced arthritis (CIA) and collagen antibody-induced

arthritis (CAIA).[1]

Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used autoimmune model that shares many pathological features

with human rheumatoid arthritis. In this model, prophylactic administration of BMS-986142

resulted in a dose-dependent reduction in the clinical signs of arthritis.[1] When a suboptimal

dose of BMS-986142 was combined with methotrexate, an additive therapeutic benefit was

observed.[1]

Table 1: Efficacy of BMS-986142 and Methotrexate in the CIA Mouse Model
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Treatment Group Dose
Mean Clinical
Score Inhibition
(%)

Inflammation &
Bone Resorption
Reduction (%)

BMS-986142 4 mg/kg 26 24

BMS-986142 10 mg/kg 43 Not Reported

BMS-986142 30 mg/kg 79 Not Reported

Methotrexate Not Specified 19 10

BMS-986142 +

Methotrexate

4 mg/kg + Not

Specified
54 53

Data sourced from Gillooly et al., 2017.[1]

Collagen Antibody-Induced Arthritis (CAIA) Model
The CAIA model is an antibody-mediated model of arthritis that is dependent on Fcγ receptor

signaling.[1] In this model, BMS-986142 also demonstrated robust, dose-dependent efficacy in

reducing clinical scores and protecting against bone resorption.[1][2]

Table 2: Efficacy of BMS-986142 in the CAIA Mouse Model

Treatment Group Dose
Mean Clinical Score
Inhibition (%)

BMS-986142 5 mg/kg 72

BMS-986142 20 mg/kg >90

Data sourced from Gillooly et al., 2017.[1]

Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
The following is a summarized experimental workflow for the CIA model as described in the

preclinical study.[1]
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CIA Model Experimental Workflow

Animals: Male DBA/1 mice.

Induction: Mice were immunized with bovine type II collagen emulsified in Complete Freund's

Adjuvant (CFA) on day 0, followed by a booster immunization on day 21 with bovine type II

collagen in Incomplete Freund's Adjuvant (IFA).

Treatment: Prophylactic oral administration of BMS-986142, methotrexate, or the

combination was initiated before the onset of clinical signs of arthritis.
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Assessment: Disease severity was evaluated using a clinical scoring system. At the end of

the study, joints were collected for histological assessment of inflammation and bone

resorption.

Collagen Antibody-Induced Arthritis (CAIA) Mouse
Model
The experimental workflow for the CAIA model is outlined below.[1]
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CAIA Model Experimental Workflow

Animals: BALB/c mice.

Induction: Arthritis was induced by an intravenous injection of a cocktail of monoclonal

antibodies against type II collagen on day 0, followed by an intraperitoneal injection of
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lipopolysaccharide (LPS) on day 3.

Treatment: Prophylactic oral administration of BMS-986142 was initiated at the time of

antibody injection.

Assessment: Clinical signs of arthritis were scored regularly. Histological analysis of the

joints was performed at the study's conclusion to assess inflammation and bone resorption.

Clinical Reality and Conclusion
While the preclinical data for BMS-986142 in arthritis models was encouraging, demonstrating

potent anti-inflammatory and bone-protective effects, these findings did not translate into

clinical efficacy for patients with rheumatoid arthritis who had an inadequate response to

methotrexate. A Phase 2, randomized, double-blind, placebo-controlled study (NCT02638948)

was conducted to evaluate the efficacy and safety of BMS-986142 in this patient population.[6]

[11] The study did not meet its co-primary endpoints for 20% and 70% improvement in the

American College of Rheumatology criteria (ACR20 and ACR70) at week 12.[6] Consequently,

the further development of BMS-986142 for the treatment of rheumatoid arthritis was not

pursued.[6]

This comparison highlights the critical importance of translating preclinical findings to the

clinical setting. While animal models provide invaluable insights into disease mechanisms and

potential therapeutic targets, the ultimate measure of a drug's efficacy and safety lies in well-

controlled clinical trials. For researchers in the field, the story of BMS-986142 serves as a

reminder of the complexities of drug development for autoimmune diseases and the rigorous

evaluation required to bring new therapies to patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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